

Off-Target Effects of Oxyclozanide in Non-Parasitic Organisms: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyclozanide, a salicylanilide anthelmintic, is primarily utilized in veterinary medicine to treat and control fascioliasis in ruminants.[1] Its primary mechanism of action is the uncoupling of oxidative phosphorylation in parasites, leading to metabolic disruption and death.[1] However, the off-target effects of **Oxyclozanide** in non-parasitic organisms are a significant concern for environmental safety and potential cross-species toxicity. This technical guide provides an indepth analysis of the known off-target effects of **Oxyclozanide**, summarizing quantitative data, detailing experimental protocols, and visualizing affected signaling pathways.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the quantitative data on the toxicity of **Oxyclozanide** in various non-parasitic organisms.

Table 1: Mammalian Toxicity of Oxyclozanide



Species	Route of Administrat ion	Parameter	Value (mg/kg bw)	Observatio ns	Reference(s
Rat (female)	Oral	LD50	3519	Signs of acute toxicity included blood staining of muzzle, pallor, diarrhea, increased respiration, lethargy.	[1]
Rat	Oral	LD50	3707	Swelling of the spleen, bleeding spots in the liver, and swelling of the stomach were observed in the high-dose group.	[2]
Rat	Oral	NOEL (3- month study)	9	High doses caused reversible hepatic fat accumulation, reduced liver weights in males, and vacuolation of brain cells.	[1]



Rat	Oral	LOAEL (28- day study)	74	-	[2]
Dog	Oral	NOEL (3- month study)	5	High doses caused vacuolation of brain cells in the region of the pons.	[1]
Cattle	Oral	Toxic Dose	15	Behavioral depression, diarrhea, and inappetence.	[1]
Sheep	Oral	Toxic Dose	15	Behavioral depression, diarrhea, and inappetence.	[1]

Table 2: Aquatic and Invertebrate Toxicity of Oxyclozanide

Species	Test Type	Parameter	Value	Exposure Time	Reference(s
Daphnia magna (Water flea)	Acute Immobilisatio n	EC50	0.69 mg/L	48 hours	
Galleria mellonella (Greater wax moth)	Dietary	-	0.3 g/100g diet	Larval stage	Reduced survival rate to 28.75%.
Galleria mellonella	Dietary	-	1.5 g/100g diet	Larval stage	Significant increase in DNA damage (comet assay).



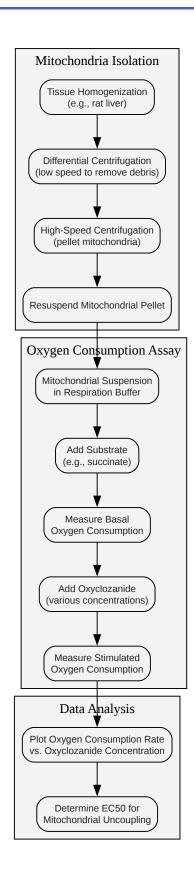
Note: There is a significant lack of data on the off-target effects of **Oxyclozanide** in amphibians. Studies on other salicylanilides suggest potential for toxicity in aquatic vertebrates, but specific data for **Oxyclozanide** in amphibians is not currently available.

Core Mechanism of Action and Off-Target Effects

The primary mechanism of action for **Oxyclozanide** is the uncoupling of mitochondrial oxidative phosphorylation. As a protonophore, it transports protons across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis. This disruption of energy metabolism is the basis for its anthelmintic activity and also the primary driver of its off-target toxicity in non-parasitic organisms.

Experimental Workflow for Assessing Mitochondrial Uncoupling





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Experimental workflow for measuring mitochondrial uncoupling by **Oxyclozanide**.



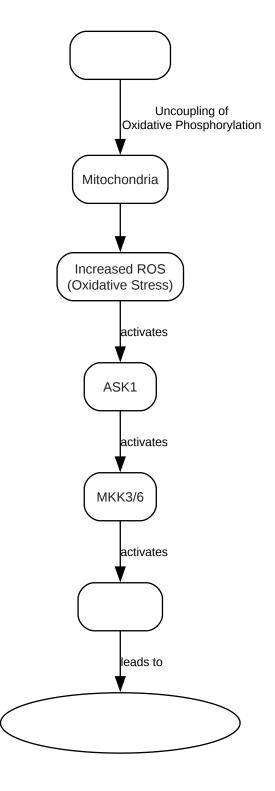
Key Signaling Pathways Affected by Oxyclozanide

Beyond its primary effect on mitochondrial respiration, **Oxyclozanide** and other salicylanilides have been shown to modulate several key signaling pathways, often as a downstream consequence of cellular stress.

Oxidative Stress and MAPK Signaling Pathway

Oxyclozanide-induced mitochondrial dysfunction can lead to an increase in the production of reactive oxygen species (ROS), resulting in oxidative stress. This cellular stress can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in regulating a wide range of cellular processes including proliferation, differentiation, and apoptosis.





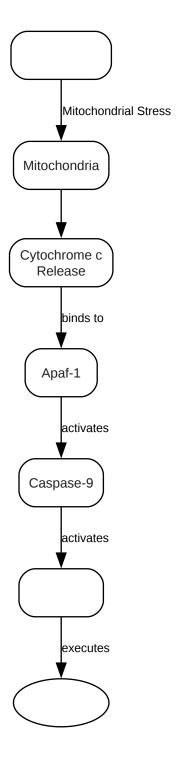
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Oxyclozanide-induced oxidative stress and activation of the p38 MAPK pathway.

Apoptosis Signaling Pathway



The cellular stress induced by **Oxyclozanide**, including mitochondrial dysfunction and oxidative stress, can trigger programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspases.



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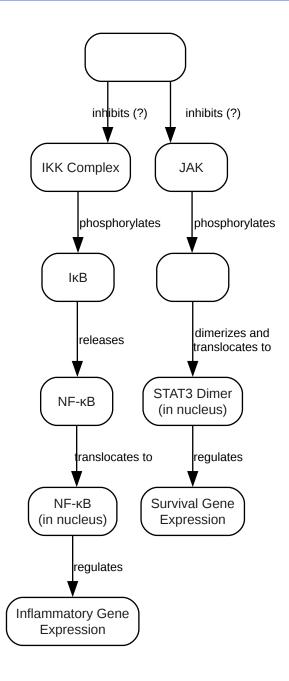


Induction of the intrinsic apoptosis pathway by **Oxyclozanide**.

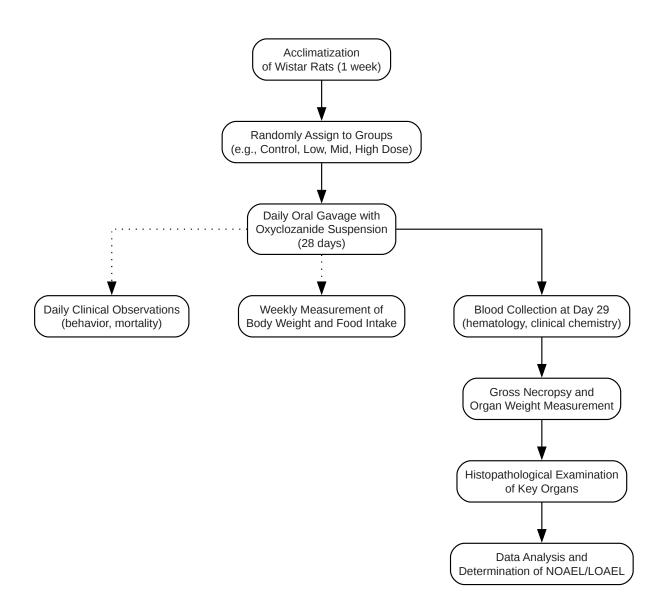
NF-κB and STAT3 Signaling Pathways

Studies on related salicylanilides like Rafoxanide have demonstrated inhibitory effects on the NF-kB and STAT3 signaling pathways, which are critical regulators of inflammation and cell survival. While direct evidence for **Oxyclozanide** is less clear, it is plausible that it shares similar off-target effects.









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References



- 1. researchgate.net [researchgate.net]
- 2. The Impact of Niclosamide Exposure on the Activity of Antioxidant Enzymes and the Expression of Glucose and Lipid Metabolism Genes in Black Carp (Mylopharyngodon piceus) PMC [pmc.ncbi.nlm.nih.gov]
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